molecular formula C17H11FN2O3 B5849540 N-(4-fluoro-3-nitrophenyl)naphthalene-2-carboxamide

N-(4-fluoro-3-nitrophenyl)naphthalene-2-carboxamide

Cat. No.: B5849540
M. Wt: 310.28 g/mol
InChI Key: MEORFLZLMYGJFW-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)naphthalene-2-carboxamide is an organic compound that features a naphthalene ring bonded to a carboxamide group, which is further substituted with a 4-fluoro-3-nitrophenyl group

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3/c18-15-8-7-14(10-16(15)20(22)23)19-17(21)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEORFLZLMYGJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)naphthalene-2-carboxamide typically involves the reaction of 4-fluoro-3-nitroaniline with naphthalene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium carbonate in dimethylformamide.

Major Products Formed

    Reduction: N-(4-amino-3-nitrophenyl)naphthalene-2-carboxamide.

    Substitution: N-(4-methoxy-3-nitrophenyl)naphthalene-2-carboxamide.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)naphthalene-2-carboxamide depends on its specific application. For instance, as a fluorescent probe, it operates through the mechanism of photo-induced electron transfer, where the naphthalene moiety acts as the fluorophore. In pharmacological applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)naphthalene-2-carboxamide
  • N-(4-bromo-3-nitrophenyl)naphthalene-2-carboxamide
  • N-(4-methoxy-3-nitrophenyl)naphthalene-2-carboxamide

Uniqueness

N-(4-fluoro-3-nitrophenyl)naphthalene-2-carboxamide is unique due to the presence of the fluoro substituent, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its electronic properties, making it distinct from its chloro, bromo, and methoxy analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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